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molecular formula C6H7BrClN3O B8662931 2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethanol

2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethanol

Cat. No. B8662931
M. Wt: 252.49 g/mol
InChI Key: IRPANCBCJLJOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943629B2

Procedure details

In analogy to compound 1.1, a solution of 0.34 g (1.49 mmol) of 5-bromo-2,4-dichloropyrimidine in 5 ml of acetonitrile is reacted with 0.1 ml (1.61 mmol) of ethanolamine in the presence of 0.25 ml (1.81 mmol) of triethylamine. Recrystallization from hexane/ethyl acetate 7/3 results in 0.28 g (74% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:10]([CH2:12][NH2:13])[OH:11].C(N(CC)CC)C>C(#N)C>[Br:1][C:2]1[C:3]([NH:13][CH2:12][CH2:10][OH:11])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.34 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane/ethyl acetate 7/3
CUSTOM
Type
CUSTOM
Details
results in 0.28 g (74% of theory) of the product

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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